Benzeneethanamine,4-(2-phenylethenyl)-
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Overview
Description
Benzeneethanamine, 4-(2-phenylethenyl)-: is a chemical compound with the molecular formula C14H15N and a molecular weight of 197.2756 g/mol . It is also known by other names such as 4-Stilbenamine , p-Styrylaniline , and 4-Aminostilbene . This compound features a benzene ring substituted with an ethanamine group and a phenylethenyl group, making it a derivative of stilbene.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Benzeneethanamine, 4-(2-phenylethenyl)- is through the Wittig reaction . This reaction involves the use of phosphorus ylides, which are generated by deprotonation of a phosphonium salt with a strong base such as butyllithium in THF or sodium hydride in DMSO . The ylide reacts with an aldehyde or ketone to form an intermediate oxaphosphetane, which decomposes to give the alkene product .
Industrial Production Methods: the Wittig reaction remains a valuable method for the preparation of alkenes, including Benzeneethanamine, 4-(2-phenylethenyl)-, due to its ability to generate alkenes without ambiguity in the location of the double bond .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanamine, 4-(2-phenylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzeneethanamine, 4-(2-phenylethenyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-(2-phenylethenyl)- involves its interaction with molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Phenethylamine: A simpler compound with a similar structure but lacking the phenylethenyl group.
Benzenemethanamine, 4-methyl-: Another similar compound with a methyl group instead of the phenylethenyl group.
Uniqueness: Benzeneethanamine, 4-(2-phenylethenyl)- is unique due to the presence of both the ethanamine and phenylethenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N |
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Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine |
InChI |
InChI=1S/C16H17N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-11H,12-13,17H2/b7-6- |
InChI Key |
BKOIAMMXTBGSGT-SREVYHEPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
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